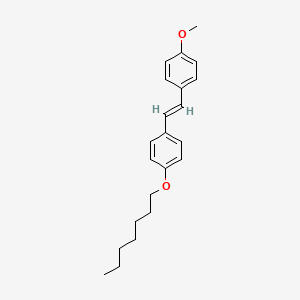
4-Methoxy-4'-heptoxy-trans-stilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4’-heptoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-heptoxy-trans-stilbene typically involves the Wittig or Horner-Wadsworth-Emmons reactions. These methods are well-known for forming carbon-carbon double bonds (olefins) and are favored for their ability to produce trans-stilbene derivatives.
-
Wittig Reaction: : This reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
-
Horner-Wadsworth-Emmons Reaction: : This method uses phosphonate esters and bases like potassium tert-butoxide (KOtBu) to achieve the trans configuration of the stilbene. The reaction is typically carried out in solvents such as dimethylformamide (DMF) or THF.
Industrial Production Methods
Industrial production of 4-Methoxy-4’-heptoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for higher yields and purity. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4’-heptoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to carbonyl functionalities.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methoxy-4’-heptoxybenzophenone.
Reduction: Formation of 4-methoxy-4’-heptoxydihydrostilbene.
Substitution: Formation of halogenated or nitrated derivatives of 4-Methoxy-4’-heptoxy-trans-stilbene.
Applications De Recherche Scientifique
4-Methoxy-4’-heptoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis and inhibiting cell growth.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4’-heptoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
Comparaison Avec Des Composés Similaires
4-Methoxy-4’-heptoxy-trans-stilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties, but less hydrophobic compared to 4-Methoxy-4’-heptoxy-trans-stilbene.
Pterostilbene: Similar antioxidant properties but with different substituents, leading to variations in biological activity.
Piceatannol: Another stilbene derivative with potent anticancer activity but different molecular targets.
The uniqueness of 4-Methoxy-4’-heptoxy-trans-stilbene lies in its specific substituents, which enhance its hydrophobicity and potentially its biological activity.
Propriétés
Numéro CAS |
35135-45-6 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-heptoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-4-5-6-7-18-24-22-16-12-20(13-17-22)9-8-19-10-14-21(23-2)15-11-19/h8-17H,3-7,18H2,1-2H3/b9-8+ |
Clé InChI |
NXFLCVCENJLQFQ-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



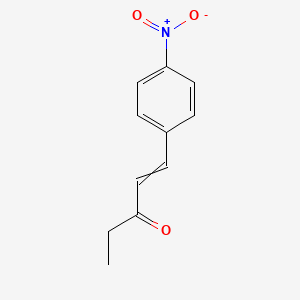


![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
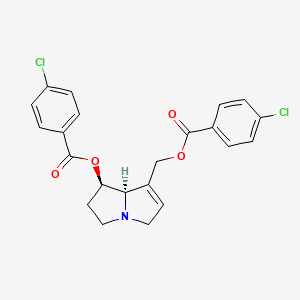
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
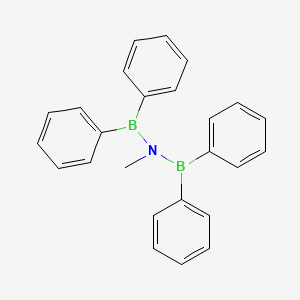

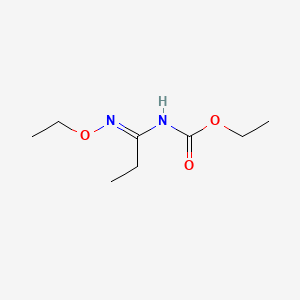
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
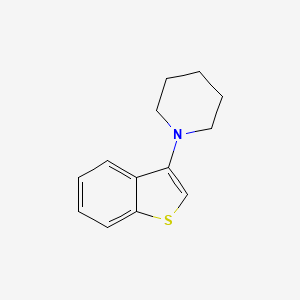
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
